molecular formula C8H14O2 B12926053 3-Butenyl butyrate CAS No. 21698-32-8

3-Butenyl butyrate

Cat. No.: B12926053
CAS No.: 21698-32-8
M. Wt: 142.20 g/mol
InChI Key: VDMZXZOJKWISSE-UHFFFAOYSA-N
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Description

3-Butenyl butyrate is an organic compound classified as an ester. It is formed by the esterification of butyric acid and 3-buten-1-ol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industries. Its chemical formula is C8H14O2, and it has a molecular weight of 142.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butenyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-buten-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors or continuous stirred-tank reactors (CSTRs) to maintain a steady production rate. The use of immobilized catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

3-Butenyl butyrate can undergo various chemical reactions, including:

    Oxidation: The double bond in the 3-butenyl group can be oxidized to form epoxides or diols.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: 3-Buten-1-ol.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

3-Butenyl butyrate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Its pleasant aroma makes it useful in olfactory studies and as a component in insect attractants.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: It is widely used in the flavor and fragrance industries to impart fruity notes to products.

Mechanism of Action

The mechanism of action of 3-butenyl butyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester functional group can undergo hydrolysis to release butyric acid and 3-buten-1-ol. The double bond in the 3-butenyl group can participate in various addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Butyl butyrate: Similar ester formed from butyric acid and butanol.

    3-Methylbutyl butyrate: Ester formed from butyric acid and 3-methylbutanol.

    Ethyl butyrate: Ester formed from butyric acid and ethanol.

Uniqueness

3-Butenyl butyrate is unique due to the presence of the double bond in the 3-butenyl group, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This structural feature also contributes to its distinct aroma profile, making it a valuable compound in the flavor and fragrance industries.

Properties

CAS No.

21698-32-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

but-3-enyl butanoate

InChI

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,4-7H2,2H3

InChI Key

VDMZXZOJKWISSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC=C

Origin of Product

United States

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